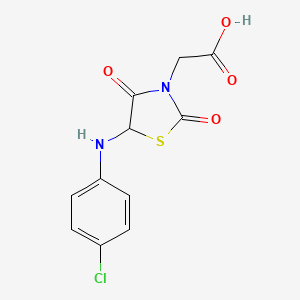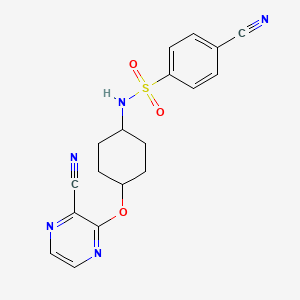
4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a synthetic organic compound. This compound is known for its complex structure and significant versatility, making it an important subject of study in various scientific disciplines. The presence of cyano groups and a sulfonamide moiety within its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:
Starting with the preparation of 3-cyanopyrazin-2-ol.
Reacting 3-cyanopyrazin-2-ol with cyclohexanol under specific conditions to form the cyclohexyl derivative.
Introducing the benzenesulfonamide moiety through a sulfonation reaction.
Ensuring the reaction conditions involve controlled temperatures, solvent choices, and potential catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial synthesis involves:
Use of large-scale reactors.
Continuous monitoring of reaction parameters.
Utilization of efficient purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the cyclohexyl or pyrazine rings.
Reduction: : Reduction reactions typically focus on the cyano groups.
Substitution: : The sulfonamide group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often use nucleophiles or electrophiles depending on the functional groups involved.
Major Products:
Oxidation products can include cyclohexyl derivatives with increased oxygenation.
Reduction products often result in the conversion of cyano groups to primary amines.
Scientific Research Applications
This compound is valuable in several scientific fields:
Chemistry: : Its unique structure makes it a candidate for studying reaction mechanisms and synthetic methodologies.
Biology: : It is studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential therapeutic applications due to its ability to inhibit certain enzymes or modulate receptor activity.
Industry: : Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: : It can bind to specific enzymes, altering their activity.
Pathways: : It might modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Affinity: : The cyano groups and sulfonamide moiety can interact with target proteins through hydrogen bonds and Van der Waals forces.
Comparison with Similar Compounds
4-cyano-N-cyclohexylbenzenesulfonamide: : Lacks the pyrazine ring, affecting its reactivity and applications.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide: : Lacks cyano groups, leading to different biological activity.
In essence, 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a compound that bridges the fields of chemistry, biology, medicine, and industry, offering a plethora of possibilities for research and application.
Properties
IUPAC Name |
4-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c19-11-13-1-7-16(8-2-13)27(24,25)23-14-3-5-15(6-4-14)26-18-17(12-20)21-9-10-22-18/h1-2,7-10,14-15,23H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDWUUJKSBBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-2-yl}acetamide](/img/structure/B2849377.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2849378.png)
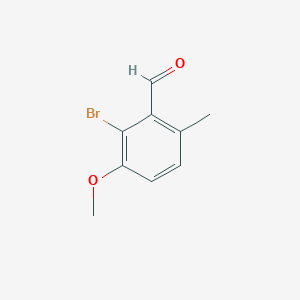
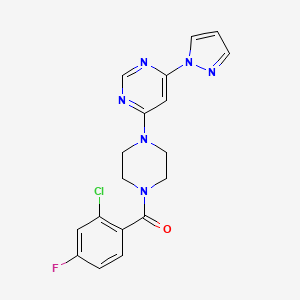
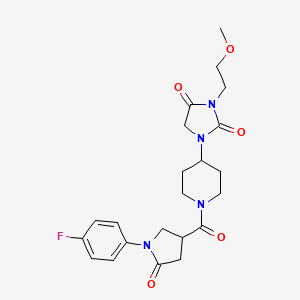
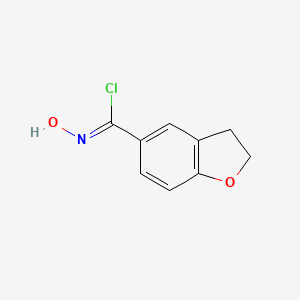
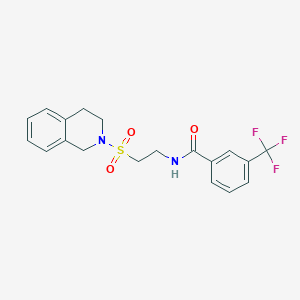
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2849388.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2849392.png)
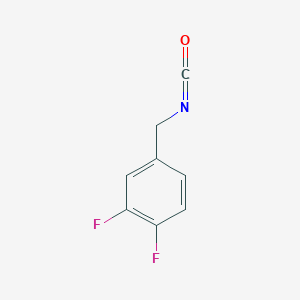
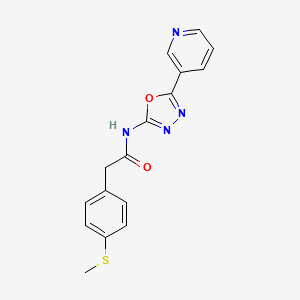
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2849397.png)
